N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide typically involves the reaction of pyridine derivatives with azetidine and sulfonamide precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide
- N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide
Uniqueness
N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, azetidine ring, and sulfonamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyridin-4-yloxyazetidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-3-5-11-6-4-9/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
HNBXMKKOCFRMQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
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